molecular formula C9H6FN B048329 (Z)-3-(3-fluorophenyl)prop-2-enenitrile CAS No. 115665-80-0

(Z)-3-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B048329
CAS No.: 115665-80-0
M. Wt: 147.15 g/mol
InChI Key: LZCORSHIMPJAAK-RQOWECAXSA-N
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Description

(Z)-3-(3-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitrile group attached to an acrylonitrile moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-fluorophenyl)acrylonitrile typically involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production of (Z)-3-(3-fluorophenyl)acrylonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(Z)-3-(3-fluorophenyl)acrylonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-(3-fluorophenyl)acrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-fluorophenyl)acrylonitrile
  • (Z)-3-(2-fluorophenyl)acrylonitrile
  • (Z)-3-(3-chlorophenyl)acrylonitrile

Uniqueness

(Z)-3-(3-fluorophenyl)acrylonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and interactions compared to other similar compounds. This unique structural feature can lead to distinct chemical and biological properties.

Properties

CAS No.

115665-80-0

Molecular Formula

C9H6FN

Molecular Weight

147.15 g/mol

IUPAC Name

(Z)-3-(3-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H/b4-2-

InChI Key

LZCORSHIMPJAAK-RQOWECAXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\C#N

SMILES

C1=CC(=CC(=C1)F)C=CC#N

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC#N

Synonyms

2-Propenenitrile,3-(3-fluorophenyl)-,(Z)-(9CI)

Origin of Product

United States

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